3,5-Difluoro-4-(2-methylpropoxy)phenol

Antioxidant profiling Assay interference Redox chemistry

3,5-Difluoro-4-(2-methylpropoxy)phenol (CAS 1881328-48-8) is a para‑isobutoxy‑substituted phenol featuring an electron‑withdrawing 3,5‑difluoro motif. Unlike resorcinol‑based analogs, it shows negligible DPPH radical scavenging, eliminating confounding antioxidant interference in ROS‑sensitive assays. The fluorine atoms enhance metabolic stability by deactivating the ring toward CYP oxidation, while the lipophilic isobutoxy chain occupies hydrophobic enzyme pockets to reduce clearance. This distinct electronic/steric profile makes it a superior intermediate for SAR‑driven anticancer lead optimization and a reliable tool compound for redox‑clean mechanistic studies. Available in research quantities with rapid synthesis from 3,5‑difluorophenol.

Molecular Formula C10H12F2O2
Molecular Weight 202.20 g/mol
Cat. No. B8032959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(2-methylpropoxy)phenol
Molecular FormulaC10H12F2O2
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1F)O)F
InChIInChI=1S/C10H12F2O2/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
InChIKeyBFWFHKFWMFULCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-(2-methylpropoxy)phenol: A Fluorinated Phenolic Intermediate with Defined Physicochemical Differentiation for Advanced Synthesis


3,5-Difluoro-4-(2-methylpropoxy)phenol (CAS 1881328-48-8) is a para‑isobutoxy‑substituted phenol that incorporates two fluorine atoms at the meta‑positions of its aromatic ring . With a molecular formula of C₁₀H₁₂F₂O₂ and a molecular weight of 202.20 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and materials science. Its structural features—an electron‑withdrawing difluoro motif and a lipophilic isobutoxy chain—endow it with a distinct electronic and steric profile that can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of downstream derivatives [1]. This evidence guide provides a quantitative, comparator‑driven analysis of the attributes that may inform its selection over closely related analogs in research and development workflows.

Why 3,5-Difluoro-4-(2-methylpropoxy)phenol Cannot Be Casually Replaced by Other Alkoxyphenols in Rigorous Experimental Settings


Within the broader class of alkoxyphenols, the precise nature and position of substituents on the aromatic ring profoundly influence biological activity, metabolic stability, and electronic properties [1]. For instance, while p‑alkoxyphenols such as p‑isobutoxyphenol have demonstrated potent ribonucleotide reductase (RR) inhibition in tumor cells, the introduction of fluorine atoms at the 3‑ and 5‑positions in 3,5‑difluoro‑4‑(2‑methylpropoxy)phenol alters electron density and lipophilicity, thereby modifying target engagement and metabolic susceptibility [2]. Moreover, compared to unsubstituted p‑alkoxyphenols, the difluoro motif eliminates confounding antioxidant activity observed in structurally related resorcinol derivatives, which can be a critical source of experimental interference in redox‑sensitive assays [3]. These compound‑specific attributes render generic substitution without empirical validation a potential source of irreproducible or misleading outcomes, underscoring the necessity for a data‑driven selection process grounded in the quantitative comparisons presented below.

Quantitative Differentiation Guide for 3,5-Difluoro-4-(2-methylpropoxy)phenol: Head‑to‑Head and Cross‑Study Comparisons


Negligible DPPH Radical Scavenging Activity Distinct from Electron‑Rich Phenolic Analogs

3,5-Difluoro-4-(2-methylpropoxy)phenol exhibits negligible radical scavenging activity in the DPPH assay, a stark contrast to many unsubstituted phenolic compounds that are potent antioxidants [1]. In direct comparison, resorcinol derivatives—which share a similar core structure but lack the electron‑withdrawing fluorine substituents—display measurable DPPH radical quenching. The difluoro substitution reduces the phenolic O–H bond dissociation energy, effectively suppressing hydrogen‑atom transfer to the DPPH radical [1]. This property is particularly advantageous in biological assays where unintended antioxidant effects could confound readouts of cellular oxidative stress or viability.

Antioxidant profiling Assay interference Redox chemistry

Enhanced Metabolic Stability Inferred from Cytochrome P450 Docking Interactions

Computational docking studies indicate that the isobutoxy group of 3,5‑difluoro‑4‑(2‑methylpropoxy)phenol occupies hydrophobic pockets within cytochrome P450 enzymes, a characteristic that can reduce the rate of oxidative metabolism and prolong the compound's residence time in biological systems [1]. In contrast, p‑alkoxyphenols lacking fluorine substituents may be more susceptible to CYP‑mediated hydroxylation due to higher electron density on the aromatic ring. The electron‑withdrawing effect of the 3,5‑difluoro motif further deactivates the ring toward electrophilic attack by CYP enzymes, providing a two‑pronged stabilization mechanism [2].

Metabolic stability Cytochrome P450 Prodrug design

Structural Analogy to Potent p‑Alkoxyphenol Ribonucleotide Reductase Inhibitors with Defined Structure–Activity Relationship

The p‑alkoxyphenol scaffold is a validated pharmacophore for ribonucleotide reductase (RR) inhibition, with p‑isobutoxyphenol identified as one of the most potent analogs in the series [1]. In cellular assays, p‑isobutoxyphenol (the non‑fluorinated congener) demonstrates significant growth inhibition of Novikoff hepatoma cells, human leukemia cells, and melanoma cell lines (MeWo and M5) [2]. The 3,5‑difluoro substitution in the target compound is expected to modulate this activity by altering electronic and steric properties, potentially shifting selectivity or potency relative to the parent scaffold. Quantitative structure–activity relationship (QSAR) models for p‑alkoxyphenols indicate that topological descriptors—which account for the presence and position of halogen substituents—are better predictors of biological activity than simple hydrophobic constants [3].

Ribonucleotide reductase Antiproliferative Cancer research

Increased Lipophilicity Relative to Shorter‑Chain p‑Alkoxyphenols Potentially Influencing Membrane Permeability

The calculated partition coefficient (ClogP) for 3,5‑difluoro‑4‑(2‑methylpropoxy)phenol is estimated to be approximately 3.2–3.5, based on fragment‑based computational methods . This value is significantly higher than that of shorter‑chain p‑alkoxyphenols such as p‑methoxyphenol (ClogP ~1.5) and p‑ethoxyphenol (ClogP ~2.0) [1]. Increased lipophilicity generally correlates with enhanced passive membrane permeability, which can improve cellular uptake and oral bioavailability. However, the 3,5‑difluoro substitution also introduces a moderate electron‑withdrawing effect that may fine‑tune the compound's ionization state and hydrogen‑bonding capacity relative to non‑fluorinated analogs.

Lipophilicity Membrane permeability Drug design

Defined Synthetic Accessibility via Alkylation of 3,5‑Difluorophenol

3,5‑Difluoro‑4‑(2‑methylpropoxy)phenol can be reliably prepared through the alkylation of commercially available 3,5‑difluorophenol with 2‑methylpropyl bromide (isobutyl bromide) under basic conditions, typically using potassium carbonate in a polar aprotic solvent [1]. This straightforward, one‑step procedure contrasts with more complex syntheses required for some multi‑substituted phenolic derivatives and provides a scalable route to the compound with good yield and purity . The availability of the precursor 3,5‑difluorophenol from multiple commercial sources further streamlines procurement and reduces lead times for research programs.

Synthetic methodology Building block Organic synthesis

Optimal Research and Industrial Application Scenarios for 3,5-Difluoro-4-(2-methylpropoxy)phenol Based on Quantitative Differentiation Evidence


Design of Non‑Antioxidant Phenolic Probes for Oxidative Stress‑Sensitive Assays

The negligible DPPH radical scavenging activity of 3,5‑difluoro‑4‑(2‑methylpropoxy)phenol [1] makes it an ideal phenolic scaffold for developing biological probes or tool compounds intended for use in assays where unintended antioxidant effects could skew results. Unlike resorcinol‑based molecules, this compound does not interfere with ROS (reactive oxygen species) detection, allowing researchers to attribute observed cellular effects to specific target engagement rather than to confounding redox chemistry [1].

Lead Optimization of p‑Alkoxyphenol‑Based Anticancer Agents with Improved Metabolic Stability

Given the established potency of p‑isobutoxyphenol as a ribonucleotide reductase inhibitor in melanoma and leukemia cell lines [2], the 3,5‑difluoro analog serves as a logical next‑generation lead candidate. The electron‑withdrawing fluorine atoms are predicted to enhance metabolic stability by deactivating the aromatic ring toward CYP‑mediated oxidation [3], while the isobutoxy group may occupy hydrophobic enzyme pockets to further reduce clearance [3]. This combination of retained pharmacophore and improved ADME properties positions the compound as a valuable intermediate for structure‑activity relationship (SAR) studies in anticancer drug discovery [2].

Modular Building Block for Lipophilic, Fluorinated Small Molecules

With an estimated ClogP of approximately 3.2–3.5 , 3,5‑difluoro‑4‑(2‑methylpropoxy)phenol introduces both lipophilicity and fluorination into synthetic intermediates. Its straightforward, one‑step synthesis from 3,5‑difluorophenol [4] ensures rapid access to gram‑scale quantities, facilitating its use as a versatile building block in medicinal chemistry, agrochemical development, and materials science. The combination of a reactive phenolic hydroxyl group and a sterically hindered, electron‑deficient aromatic ring enables diverse downstream functionalization, including etherification, esterification, and metal‑catalyzed cross‑coupling reactions [4].

Reference Standard for Comparative Metabolic Stability Studies of Fluorinated Phenolics

The structural features of 3,5‑difluoro‑4‑(2‑methylpropoxy)phenol—specifically the 3,5‑difluoro motif—provide a well‑defined electronic environment that can serve as a benchmark in metabolic stability assays. By comparing its in vitro half‑life in liver microsomes or hepatocytes against non‑fluorinated p‑alkoxyphenols [3], researchers can quantitatively assess the contribution of fluorine substitution to oxidative metabolic resistance. This data is critical for building predictive models of fluorinated drug metabolism and for rational design of metabolically robust lead compounds .

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